molecular formula C10H10BrN3O3S B14899383 N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B14899383
M. Wt: 332.18 g/mol
InChI Key: RLIWNBVERYBRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a bromopyridine moiety, a dimethylisoxazole ring, and a sulfonamide group, making it a unique structure with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation products include carboxylic acids.
  • Reduction products include dehalogenated derivatives.
  • Substitution products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(5-Bromopyridin-2-yl)-2-bromoacetamide hydrobromide
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Comparison: N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to the presence of the isoxazole ring and the sulfonamide group, which confer distinct chemical and biological properties. Compared to N-(5-Bromopyridin-2-yl)-2-bromoacetamide hydrobromide, it has a more complex structure and potentially broader range of applications. The presence of the isoxazole ring differentiates it from N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines, providing additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C10H10BrN3O3S

Molecular Weight

332.18 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C10H10BrN3O3S/c1-6-10(7(2)17-13-6)18(15,16)14-9-4-3-8(11)5-12-9/h3-5H,1-2H3,(H,12,14)

InChI Key

RLIWNBVERYBRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.